molecular formula C7H6F2N2O B7890024 2,5-difluoro-N'-hydroxybenzenecarboximidamide

2,5-difluoro-N'-hydroxybenzenecarboximidamide

Cat. No.: B7890024
M. Wt: 172.13 g/mol
InChI Key: UGBWDGSJHXFWJE-UHFFFAOYSA-N
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Description

2,5-Difluoro-N’-hydroxybenzimidamide is a fluorinated organic compound with the molecular formula C7H6F2N2O.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,5-difluoro-N’-hydroxybenzimidamide typically involves the reaction of 2,5-difluorobenzonitrile with hydroxylamine under controlled conditions. The reaction is carried out in the presence of a base, such as sodium hydroxide, in an organic solvent like ethanol. The reaction mixture is heated to reflux, and the product is isolated by filtration and recrystallization .

Industrial Production Methods: While specific industrial production methods for 2,5-difluoro-N’-hydroxybenzimidamide are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing safety measures to handle the reagents and products.

Chemical Reactions Analysis

Types of Reactions: 2,5-Difluoro-N’-hydroxybenzimidamide can undergo various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed for substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oximes, while reduction could produce amines .

Scientific Research Applications

2,5-Difluoro-N’-hydroxybenzimidamide has several scientific research applications:

Mechanism of Action

The mechanism by which 2,5-difluoro-N’-hydroxybenzimidamide exerts its effects involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This interaction is facilitated by the presence of fluorine atoms, which enhance the compound’s binding affinity and specificity .

Comparison with Similar Compounds

  • 2,6-Difluorobenzamide
  • 3,5-Difluoro-N’-hydroxybenzimidamide
  • 2,4-Difluorobenzamide

Comparison: 2,5-Difluoro-N’-hydroxybenzimidamide is unique due to its specific substitution pattern, which influences its chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different binding affinities and selectivities for molecular targets, making it a valuable tool in research and development .

Properties

IUPAC Name

2,5-difluoro-N'-hydroxybenzenecarboximidamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6F2N2O/c8-4-1-2-6(9)5(3-4)7(10)11-12/h1-3,12H,(H2,10,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UGBWDGSJHXFWJE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1F)C(=NO)N)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6F2N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70402330
Record name 2,5-difluoro-N'-hydroxybenzenecarboximidamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70402330
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

172.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

885957-32-4
Record name 2,5-difluoro-N'-hydroxybenzenecarboximidamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70402330
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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